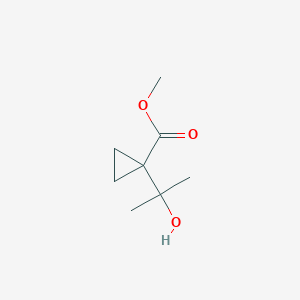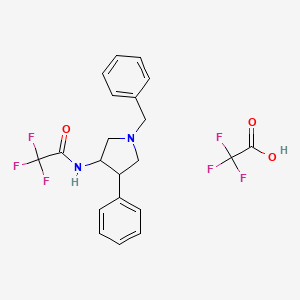![molecular formula C12H14FN B13241072 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane](/img/structure/B13241072.png)
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane is a chemical compound characterized by its unique spirocyclic structure. The compound features a spiro[3.3]heptane core with a fluorophenyl group attached to the nitrogen atom. This structure imparts distinct physicochemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core followed by the introduction of the fluorophenyl group. One common method involves the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under basic conditions to form the spirocyclic intermediate. This intermediate is then reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective routes. The key steps include the formation of the spirocyclic core through hydroxide-facilitated alkylation and subsequent purification processes to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of advanced materials, such as light-emitting devices.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can mimic the structure of phenyl rings, allowing it to bind to various biological receptors. This binding can modulate the activity of these receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-oxa-6-azaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotics.
Spiro[3.3]heptane derivatives: Explored for their potential as bioisosteres in drug design.
Uniqueness: 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane stands out due to its fluorophenyl group, which imparts unique electronic properties. This makes it particularly valuable in medicinal chemistry for designing drugs with specific target interactions .
Propriétés
Formule moléculaire |
C12H14FN |
|---|---|
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H14FN/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12/h2-5,11,14H,1,6-8H2 |
Clé InChI |
YQWTYTIDDWSYSV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNC2C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13240999.png)


![Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13241013.png)


amine](/img/structure/B13241027.png)
amine](/img/structure/B13241042.png)
![3-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B13241049.png)
![(Cyclopropylmethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13241054.png)
![[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B13241059.png)


